molecular formula C14H18F3N5O4 B2709373 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034417-16-6

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Numéro de catalogue B2709373
Numéro CAS: 2034417-16-6
Poids moléculaire: 377.324
Clé InChI: YRSGDVOONVLSRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18F3N5O4 and its molecular weight is 377.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

  • This compound has been studied for its potent antibacterial properties. For instance, a study by Gordeev and Yuan (2014) describes a novel oxazolidinone agent with high activity against Gram-positive pathogens, highlighting its marked reduction in potential for myelosuppression and monoamine oxidase inhibition (MAOI) compared to other drugs in the class (Gordeev & Yuan, 2014). Similarly, Shin et al. (2013) synthesized a series of related compounds that showed strong antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria (Shin et al., 2013).

Antimicrobial Agents

  • Zurenko et al. (1996) studied novel oxazolidinone analogs, demonstrating their in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Additionally, Tucker et al. (1998) explored the structure-activity relationships of piperazinyl oxazolidinones, identifying compounds with potent antibacterial properties (Tucker et al., 1998).

Reduced Activity Against Monoamine Oxidase A

  • Reck et al. (2005) focused on the development of oxazolidinones with improved safety profiles, finding that certain triazole derivatives had reduced or no activity against monoamine oxidase A (MAO-A), an important factor in mitigating side effects (Reck et al., 2005).

Synthesis and Structural Studies

  • The compound has also been a subject of synthesis and structural studies. Zhang et al. (2013) reported a novel one-pot synthesis of related triazoles, demonstrating the compound’s versatility in chemical synthesis (Zhang et al., 2013). Prakash et al. (2013) synthesized new compounds based on similar structures and tested their antimicrobial activities (Prakash et al., 2013).

Mitochondrial Protein Synthesis Inhibition

  • A study by Renslo et al. (2007) found that certain analogs with specific substituents exhibited reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency (Renslo et al., 2007).

Pharmacokinetics and Metabolism

  • Gong et al. (2010) studied the metabolism of a related tyrosine kinase inhibitor in chronic myelogenous leukemia patients, revealing insights into the compound's metabolic pathways and potential medical applications (Gong et al., 2010).

Propriétés

IUPAC Name

3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSGDVOONVLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.